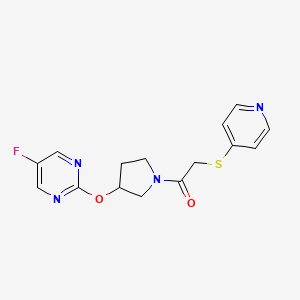
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and fluorinated pyrimidine moiety, suggests that it may exhibit significant biological activity, particularly in anticancer and antiviral domains. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Fluoropyrimidine Moiety : Known for its role in nucleic acid interactions, potentially enhancing anticancer properties.
- Pyridinylthio Group : May provide additional binding sites for target proteins, enhancing specificity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing promising results in several areas:
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties . The presence of the fluoropyrimidine moiety is particularly notable due to its established role in cancer therapy. For instance, fluorinated pyrimidines like 5-fluorouracil are widely used in cancer treatment due to their ability to inhibit DNA synthesis.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine, pyridinylthio | Potential anticancer/antiviral |
Antiviral Properties
Similar compounds have demonstrated antiviral activity , suggesting that this compound may also inhibit viral replication. The structural features allow for interaction with viral enzymes or host cell receptors involved in viral entry or replication.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA/RNA Synthesis : The fluoropyrimidine component can interfere with nucleic acid synthesis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The pyridinylthio group may enhance binding to cellular receptors, modulating downstream signaling pathways.
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds and have provided insights into the potential efficacy of this compound:
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that compounds with similar structures significantly reduced cell viability, indicating potential cytotoxic effects.
- Animal Models : Preclinical studies on animal models have shown that administration of related compounds resulted in tumor size reduction, supporting the hypothesis of their anticancer properties.
- Enzyme Activity Studies : Investigations into enzyme inhibition revealed that these compounds could effectively inhibit key metabolic enzymes associated with tumor growth.
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTZQBHPFUXTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














